(1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
Description
This compound is a bicyclic scaffold featuring a 3-azabicyclo[4.1.0]heptane core with a carboxylic acid group at position 7 and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom. The stereochemistry (1S,6R,7R) confers rigidity and specific spatial orientation, making it valuable in medicinal chemistry and peptide synthesis. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, ideal for solid-phase synthesis .
Properties
IUPAC Name |
(1S,6R,7R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)20-17-9-10-23(11-18(17)20)22(26)27-12-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,17-20H,9-12H2,(H,24,25)/t17-,18+,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXFSIRXKZELBS-WSTZPKSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]2[C@@H]1[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137578-42-6 | |
| Record name | rac-(1R,6S,7S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and azabicyclo[4.1.0]heptane derivatives.
Protection of Amino Group: The amino group of the azabicyclo[4.1.0]heptane is protected using the Fmoc group. This step usually involves the reaction of the amino compound with Fmoc-Cl in the presence of a base like triethylamine.
Formation of Carboxylic Acid: The carboxylic acid functionality is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis equipment and stringent quality control measures. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using reagents like piperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Piperidine, hydrazine.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, removing the Fmoc group yields the free amine, which can then be further functionalized.
Scientific Research Applications
Chemistry
In chemistry, (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its rigid structure makes it a valuable building block in the design of novel compounds with specific spatial configurations.
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The rigid bicyclic structure can interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In biological systems, the compound’s rigid structure allows it to interact with specific molecular targets, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below summarizes key structural and functional differences:
Key Observations
Bicyclo System Variations :
- The [4.1.0] system (target compound) exhibits moderate ring strain compared to [2.2.1] (), which has a more compact structure. The [4.2.0] system () is characteristic of β-lactam antibiotics, emphasizing biological activity over synthetic utility.
The trifluoroacetate counterion in improves aqueous solubility but limits stability under acidic conditions .
Stereochemical Considerations :
Physicochemical Properties
- Solubility : The Fmoc group in the target compound and increases lipophilicity, favoring organic solvents (e.g., DCM, THF). In contrast, ’s trifluoroacetate salt and hydroxyl groups enhance water solubility .
- Stability : The Fmoc group is stable under acidic conditions but cleaved by bases (e.g., piperidine), whereas the β-lactam ring in is prone to hydrolysis .
Research Findings and Trends
- Trend 1 : Fmoc-protected azabicyclo compounds (target, ) are increasingly used in peptide-based drug design to enhance proteolytic resistance .
- Trend 2 : Fluorinated analogs () are gaining traction for optimizing target binding and pharmacokinetics in kinase inhibitors .
- Contradiction: While the target compound’s [4.1.0] system is synthetically versatile, ’s [4.1.0] iminosugar demonstrates that minor substituent changes (e.g., hydroxymethyl vs. Fmoc) drastically alter application scope .
Biological Activity
(1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound known for its unique structural properties and its applications in biochemical research, particularly in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in organic synthesis to shield amino groups during chemical reactions.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a rigid bicyclic structure that contributes to its biological activity. The presence of the Fmoc group allows for selective reactions that are essential in peptide chemistry.
The biological activity of (1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid primarily stems from its ability to interact with various molecular targets within biological systems. This interaction can lead to the inhibition or activation of specific biological pathways.
Key Mechanisms Include:
- Peptide Synthesis: The Fmoc group protects the amino group during peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions.
- Molecular Target Interaction: The rigid structure allows for specific interactions with enzymes and receptors, potentially modulating their activity.
Biological Activity and Applications
Research has indicated several potential applications for this compound in the field of biochemistry:
- Peptide Synthesis: As an Fmoc-protected amino acid derivative, it is extensively used in solid-phase peptide synthesis (SPPS).
- Enzyme Inhibition Studies: Its structure allows it to be evaluated as a potential inhibitor for various enzymes involved in metabolic pathways.
- Bioconjugation: The compound can be utilized in bioconjugation strategies where specific targeting of biomolecules is required.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound, demonstrating its effectiveness in various applications:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group to bicyclo[4.1.0]heptane scaffolds?
- Methodological Answer : The Fmoc group is typically introduced via carbamate formation using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions. For bicyclo[4.1.0]heptane systems, steric hindrance around the amine group requires optimized reaction conditions:
- Step 1 : Dissolve the amine precursor in anhydrous DMF or dichloromethane.
- Step 2 : Add 1.2 equivalents of Fmoc-Cl and 2 equivalents of DIEA (N,N-diisopropylethylamine) at 0°C to minimize side reactions.
- Step 3 : Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the Fmoc-protected product.
- Key Considerations : Monitor reaction progress by TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) and confirm regioselectivity via H NMR (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
Q. How is the stereochemical configuration of the bicyclo[4.1.0]heptane core validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For this compound:
- Crystallization : Grow single crystals in a 1:1 mixture of acetonitrile and water at 4°C.
- Data Collection : Use a synchrotron source (λ = 0.8–1.0 Å) to resolve chiral centers at C1, C6, and C6.
- Alternative Methods : Compare experimental optical rotation ([α]) with DFT-calculated values or analyze NOESY NMR correlations (e.g., proximity of H6 and H7 protons) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B irritation) .
- Ventilation : Use fume hoods for weighing and synthesis due to respiratory hazards (H335: May cause respiratory irritation).
- Spill Management : Absorb with inert material (e.g., vermiculite), seal in a container, and dispose as hazardous waste .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the azabicyclo[4.1.0]heptane core in peptide coupling reactions?
- Methodological Answer :
- Steric Effects : The fused bicyclic structure restricts access to the carboxylic acid group, necessitating coupling agents like HATU or PyBOP (over DCC) to enhance activation efficiency.
- Electronic Effects : The electron-withdrawing Fmoc group increases the electrophilicity of the carbonyl, improving amide bond formation with sterically hindered amines.
- Optimization Example : For coupling to β-turn peptides, use 1.5 equivalents of HATU, 3 equivalents of DIPEA, and 24-hour reaction time in DMF at 25°C .
Q. What analytical techniques resolve contradictions in reported chiral purity values for this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column (3 μm, 4.6 × 150 mm) with 90:10 hexane/isopropanol (0.1% TFA) at 1.0 mL/min; retention time differences >0.5 min indicate enantiomeric excess >99% .
- Circular Dichroism (CD) : Compare the CD spectrum (190–250 nm) with enantiomerically pure standards. A negative Cotton effect at 210 nm confirms the (1S,6R,7R) configuration.
- Contradiction Resolution : Cross-validate results with C NMR crystallography to detect crystalline vs. solution-phase discrepancies .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., proteases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with the active site of trypsin-like proteases. Key parameters:
- Grid Box : Center on catalytic triad (e.g., Ser195, His57 in chymotrypsin).
- Scoring : Prioritize hydrogen bonds between the carboxylic acid group and Ser195 (ΔG ≤ −7.0 kcal/mol).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the Fmoc group in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
